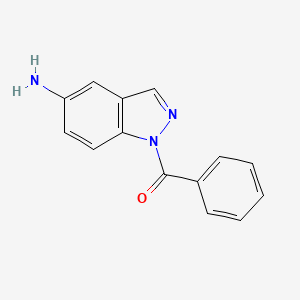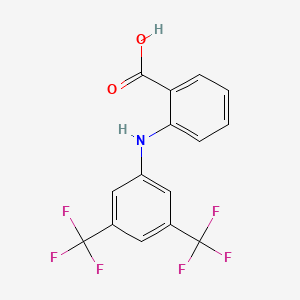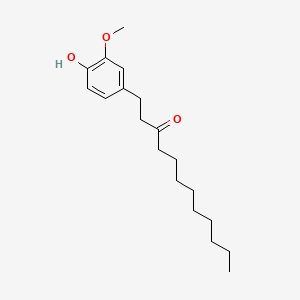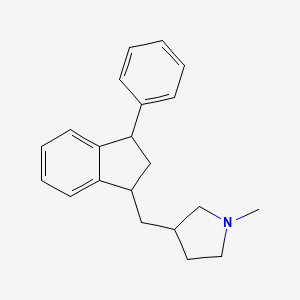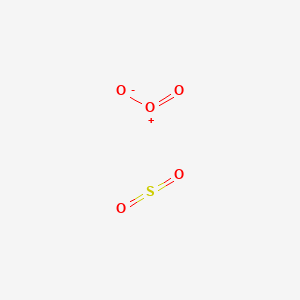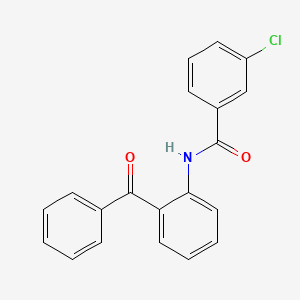
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its diverse biological activities and is used in various scientific research applications. The hydrochloride form enhances its solubility in water, making it more suitable for biological studies.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoline hydrochloride, also known as Quinoline, 1,2,3,4-tetrahydro-, hydrochloride, is a member of the isoquinoline alkaloids, a large group of natural products . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroquinolines, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroquinolines, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The lipophilicity of similar compounds has been established using both reversed-phase thin layer chromatography and in silico calculations , which could provide some insights into the compound’s bioavailability.
Result of Action
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroquinolines, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have a range of molecular and cellular effects.
Action Environment
It is known to be stable under normal conditions , suggesting that it may be relatively resistant to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2,3,4-tetrahydro-, hydrochloride typically involves the reduction of quinoline. One common method is the catalytic hydrogenation of quinoline using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction proceeds under mild conditions and yields 1,2,3,4-tetrahydroquinoline, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar catalytic hydrogenation techniques but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion. The resulting 1,2,3,4-tetrahydroquinoline is then purified and reacted with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to quinoline using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of decahydroquinoline.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Quinoline.
Reduction: Decahydroquinoline.
Substitution: Halogenated tetrahydroquinoline derivatives.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: Another nitrogen-containing heterocycle with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline: Shares structural similarities and is studied for its neuroprotective effects.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride is unique due to its enhanced solubility and stability in aqueous solutions, making it more suitable for biological and medicinal research compared to its non-hydrochloride counterparts.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-2,4,6,10H,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFWVMFZVUBVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334315 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-17-5 | |
| Record name | NSC243813 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
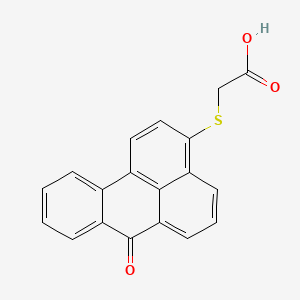

![Bis[(R)-12-hydroxyoleic] acid, diester with glycerol](/img/structure/B1619047.png)
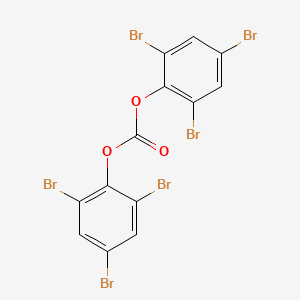
![2-(Tetradecanoyloxy)ethyl 2-[(phosphonooxy)methyl]tetradecanoate](/img/structure/B1619050.png)

